Nonylphenol disulfide oligomer
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Overview
Description
Nonylphenol disulfide oligomer is a chemical compound known for its unique properties and applications. It is primarily used as an antioxidant and vulcanization agent in various industrial processes. The compound is characterized by its dark brown viscous liquid appearance and its ability to act as both a primary and secondary antioxidant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nonylphenol disulfide oligomer can be achieved through automated solid-phase synthesis. This method involves the removal of a protecting group from a resin-bound thiol followed by treatment with monomers containing a thiosulfonate as an activated precursor . The process is iterative, allowing for the creation of sequence-defined oligomers with up to seven disulfide units. The reaction conditions typically involve near-physiological conditions to facilitate the release of cargo molecules, highlighting its potential use in drug delivery systems .
Industrial Production Methods: In industrial settings, this compound is produced by integrating disulfides into metathesis polymerizations. This approach involves the ring-opening metathesis polymerization (ROMP) of disulfide-containing cyclic olefins, resulting in the incorporation of disulfide units within the polymer backbone . This method allows for the production of both linear and bottlebrush polymers with degradable segments, broadening the scope of responsive polymer architectures .
Chemical Reactions Analysis
Types of Reactions: Nonylphenol disulfide oligomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of disulfide bonds, which can be cleaved under reducing conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include thiols, which mediate the release of cargo molecules under reducing conditions . The reaction conditions often involve near-physiological environments to ensure the stability and effectiveness of the compound .
Major Products Formed: The major products formed from the reactions of this compound include sequence-defined oligomers with up to seven disulfide units . These products are characterized by their ability to release cargo molecules under reducing conditions, making them suitable for drug delivery applications .
Scientific Research Applications
Nonylphenol disulfide oligomer has a wide range of scientific research applications. In chemistry, it is used as an antioxidant and vulcanization agent in the manufacturing of light-colored rosin, disproportionated rosin, rosin resin, rosin esters, resins, adhesives, petroleum oil, and waxes . In biology and medicine, its ability to release cargo molecules under reducing conditions makes it a potential candidate for drug delivery systems . Additionally, its unique properties make it suitable for use in various industrial processes, including the stabilization of pesticide aqueous suspension concentrates .
Mechanism of Action
The mechanism of action of nonylphenol disulfide oligomer involves the cleavage of disulfide bonds under reducing conditions. This process facilitates the release of cargo molecules, making it an effective drug delivery system . The molecular targets and pathways involved in this mechanism include thiol-mediated release mechanisms, which ensure the stability and effectiveness of the compound under near-physiological conditions .
Comparison with Similar Compounds
Nonylphenol disulfide oligomer is unique compared to other similar compounds due to its dual function as both a primary and secondary antioxidant . Similar compounds include nonylphenol polyoxyethylene oligomer, which is used as an effective dispersant in pesticide aqueous suspension concentrates . Another similar compound is nonylphenol, which is used in the manufacturing of antioxidants, lubricating oil additives, laundry and dish detergents, emulsifiers, and solubilizers . this compound stands out due to its ability to act as a vulcanization agent and its potential use in drug delivery systems .
Properties
CAS No. |
172826-32-3 |
---|---|
Molecular Formula |
(C15H24O)x.(Cl2S2)y |
Molecular Weight |
0 |
Synonyms |
nonylphenol disulfide oligomer |
Origin of Product |
United States |
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